molecular formula C11H9BrN2 B1268494 6-bromo-N-phenylpyridin-2-amine CAS No. 25194-48-3

6-bromo-N-phenylpyridin-2-amine

Cat. No. B1268494
CAS RN: 25194-48-3
M. Wt: 249.11 g/mol
InChI Key: PSAFWPMLJQSCQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-bromo-N-phenylpyridin-2-amine involves multiple steps, starting from basic pyridine derivatives. A notable method includes the preparation of 2-amino-6-bromopyridine derivatives through diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation processes. The total yield of such synthesis can be around 34.6%, and the structure of the product is confirmed through IR and ^1H NMR spectroscopy (Xu Liang, 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-phenylpyridin-4-amine, has been analyzed, showing that the pyridyl rings exhibit better conjugation with the nitrogen atom's lone pairs than phenyl rings. These molecules form a sheet structure with zigzag hydrogen bonds, indicating a stable phase at room temperature (T. Okuno & S. Umezono, 2014).

Chemical Reactions and Properties

Chemical reactions involving 6-bromo-N-phenylpyridin-2-amine derivatives include various cross-coupling processes. For instance, the palladium-catalyzed cross-coupling of pyridylboronic acids with heteroaryl halides bearing a primary amine group can yield highly substituted bipyridines and pyrazinopyridines. This demonstrates the compound's ability to participate in complex chemical reactions, leading to a broad variety of structurally diverse molecules (A. Thompson et al., 2005).

Physical Properties Analysis

While specific studies on the physical properties of 6-bromo-N-phenylpyridin-2-amine were not directly found, the analysis of related compounds suggests that these molecules exhibit solid-state fluorescence and can form stable complexes with metals. Such properties are indicative of potential applications in materials science, particularly in the development of new fluorescent materials and coordination compounds (J. Schneider et al., 2009).

Chemical Properties Analysis

The chemical properties of 6-bromo-N-phenylpyridin-2-amine derivatives include their reactivity towards nucleophilic substitution and their ability to undergo electrophilic aromatic substitution. These compounds are versatile intermediates that can be transformed into a wide range of functionalized pyridines, demonstrating their significant utility in synthetic organic chemistry (Q. Feng et al., 2010).

Scientific Research Applications

Synthesis of 2-Aminopyridines

6-Bromo-N-phenylpyridin-2-amine is a key structural core in the synthesis of bioactive natural products, medicinally important compounds, and organic materials. It is used in selective reactions to yield 6-bromopyridine-2-amines, which are then employed as substrates for C-C cross-coupling reactions. These processes are essential in the preparation of 2-aminopyridines, compounds of significant biological and chemical importance (Bolliger, Oberholzer, & Frech, 2011).

Formation of Lithium and Potassium Amides

The compound is involved in the formation of lithium and potassium amides of sterically demanding aminopyridines. These processes are critical for advancing the understanding and applications of aminopyridinate chemistry in various scientific fields (Scott, Schareina, Tok, & Kempe, 2004).

Development of Luminescent Europium Complexes

6-Bromo-N-phenylpyridin-2-amine is used in synthesizing amino-bridged bipyridine ligands, which play a crucial role in the development of europium complexes exhibiting luminescence properties. These complexes are of interest for their potential applications in biological environments at physiological pH values (Mameri, Charbonnière, & Ziessel, 2003).

Synthesis of Sterically Demanding Iminopyridine Ligands

The compound is essential in the synthesis of sterically demanding iminopyridine ligands. These ligands have significant applications in catalysis, particularly in ethylene polymerization and oligomerization, demonstrating high selectivity and efficiency (Irrgang, Keller, Maisel, Kretschmer, & Kempe, 2007).

Exploration of Complex Metal Geometries

It is also utilized in exploring the limits of octahedral geometry in the synthesis of asymmetric tripodal ligands. These ligands, when complexed with metals like iron, exhibit unique binding modes and geometries, broadening the understanding of metal-ligand interactions (Benhamou, Jaafar, Thibon, Lachkar, & Mandon, 2011).

properties

IUPAC Name

6-bromo-N-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h1-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAFWPMLJQSCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355803
Record name 6-bromo-N-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-phenylpyridin-2-amine

CAS RN

25194-48-3
Record name 6-bromo-N-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AI Solomatina, EE Galenko, DO Kozina… - … A European Journal, 2022 - Wiley Online Library
… degassed suspension of 6-bromo-N-phenylpyridin-2-amine (… ) was prepared from 6-bromo-N-phenylpyridin-2-amine (249 … ) was prepared from 6-bromo-N-phenylpyridin-2-amine (374 …
S Huo, CF Harris, DAK Vezzu, JP Gagnier, ME Smith… - Polyhedron, 2013 - Elsevier
A long but adventurous journal to the synthesis of tetradentate bis-cyclometalated C^C ∗ N^N-coordinated platinum complexes is described, where C^C and N^N denote a five-…
Number of citations: 43 www.sciencedirect.com
AI Solomatina, EE Galenko, DO Kozina, AA Kalinichev… - researchgate.net
Rint 0.0596 0.0461 0.0305 R 0.0521 0.0328 0.0201 R1 (| Fo|≥ 4σF) 0.0454 0.0344 0.0296 wR2 (| Fo|≥ 4σF) 0.1229 0.0850 0.0769 R1 (all data) 0.0472 0.0381 0.0302 wR2 (all data) …
Number of citations: 0 www.researchgate.net

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